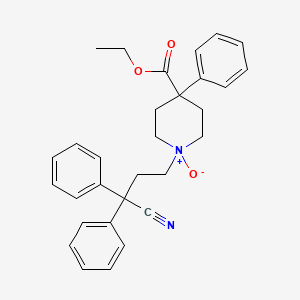
Diphenoxylate N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenoxylate N-Oxide is a chemical compound derived from diphenoxylate, an opioid used primarily as an antidiarrheal agent. The N-oxide form of diphenoxylate is an oxygenated derivative, which can exhibit different chemical and biological properties compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenoxylate N-Oxide can be synthesized through the oxidation of diphenoxylate. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and urea-hydrogen peroxide adduct. The reaction typically involves dissolving diphenoxylate in a suitable solvent such as methanol or dichloromethane, followed by the gradual addition of the oxidizing agent under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These reactors allow for efficient and scalable oxidation reactions, ensuring high yields and consistent product quality. Catalysts such as titanium silicalite (TS-1) can be employed to enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Diphenoxylate N-Oxide undergoes various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid or catalytic hydrogenation.
Substitution: The N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, urea-hydrogen peroxide adduct.
Reduction: Zinc and acetic acid, catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Elimination: Heat and base catalysts
Major Products Formed
Reduction: Diphenoxylate.
Substitution: Various substituted diphenoxylate derivatives.
Elimination: Alkenes and other unsaturated compounds
Aplicaciones Científicas De Investigación
Diphenoxylate N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of N-oxides.
Biology: Investigated for its potential effects on gut microbiota and gastrointestinal motility.
Medicine: Explored for its antidiarrheal properties and potential use in treating gastrointestinal disorders.
Industry: Utilized in the development of new synthetic methodologies and catalytic processes .
Mecanismo De Acción
Diphenoxylate N-Oxide exerts its effects primarily through its interaction with opioid receptors in the gastrointestinal tract. By binding to these receptors, it slows down intestinal contractions, thereby reducing diarrhea. The N-oxide group may also influence the compound’s pharmacokinetics and metabolism, potentially altering its efficacy and safety profile .
Comparación Con Compuestos Similares
Similar Compounds
Diphenoxylate: The parent compound, primarily used as an antidiarrheal agent.
Loperamide: Another opioid antidiarrheal agent with a similar mechanism of action.
Difenoxin: A metabolite of diphenoxylate with potent antidiarrheal effects .
Uniqueness
Diphenoxylate N-Oxide is unique due to the presence of the N-oxide group, which can significantly alter its chemical reactivity and biological activity. This modification can lead to differences in pharmacokinetics, metabolism, and potential therapeutic applications compared to its parent compound and other similar opioids .
Propiedades
Fórmula molecular |
C30H32N2O3 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
ethyl 1-(3-cyano-3,3-diphenylpropyl)-1-oxido-4-phenylpiperidin-1-ium-4-carboxylate |
InChI |
InChI=1S/C30H32N2O3/c1-2-35-28(33)29(25-12-6-3-7-13-25)18-21-32(34,22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17H,2,18-23H2,1H3 |
Clave InChI |
GFPBAMXFXBJEEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC[N+](CC1)(CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















